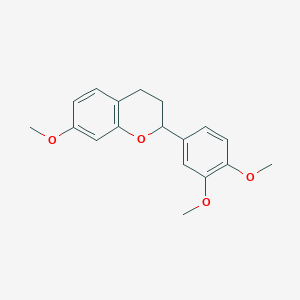

3',4',7-Trimethoxyflavan

説明

Contextualization within Flavanoid Chemistry Research

Flavonoids are a diverse group of natural products characterized by a C6-C3-C6 skeleton, which consists of two benzene (B151609) rings (A and B) connected by a three-carbon chain that typically forms a heterocyclic pyran ring (C). researchgate.net The classification of flavonoids into various subgroups—such as flavones, flavonols, and flavanones—depends on the structural variations in this C ring.

Flavans are distinguished as a fundamental subgroup where the heterocyclic C ring is fully saturated and lacks a carbonyl group (C=O) at the C-4 position. wikipedia.org The parent structure, 2-phenyl-3,4-dihydro-2H-chromene, forms the basis for all compounds in this class. wikipedia.orgnih.gov The numbering of the atoms in the flavan (B184786) structure follows a standard convention, which is crucial for identifying the precise location of substitutions that give rise to the vast array of flavonoid derivatives found in nature. qmul.ac.ukresearchgate.net

Historical Perspectives on Flavan Research Contributions

Historically, research into the flavan subgroup has been foundational to understanding more complex flavonoids. Early chemical investigations identified flavans as the core structure of flavan-3-ols (like catechin) and flavan-3,4-diols (leucoanthocyanidins), which are the building blocks of condensed tannins. wikipedia.orgnih.gov These compounds were recognized for their widespread presence in the plant kingdom, contributing to the flavors, colors, and defense mechanisms of many plants. wikipedia.org For instance, flavans have been identified in the root nodules of Casuarina glauca, where they play a role in the plant's symbiotic relationship with nitrogen-fixing bacteria. wikipedia.org More complex, substituted flavans continue to be isolated from various plant sources, such as the phenylpropanoid-substituted flavans discovered in the leaves of Ilex centrochinensis. tandfonline.com

Significance of O-Methylated Flavans in Contemporary Natural Product Research

The substitution of hydroxyl (-OH) groups with methoxy (B1213986) (-OCH₃) groups, a process known as O-methylation, is a significant structural modification in flavonoid biosynthesis. nih.govwikipedia.org This process is catalyzed by specific enzymes called O-methyltransferases (OMTs). wikipedia.org

O-methylation has a profound impact on the physicochemical properties of flavonoids. It generally increases the lipophilicity (fat-solubility) of the molecule and can enhance its metabolic stability. nih.gov These changes often lead to altered or enhanced biological activity compared to their non-methylated (hydroxyl) counterparts. nih.gov For example, research on the flavan-3-ol (B1228485) (-)-epicatechin (B1671481) showed that its O-methylated metabolites, 3'- and 4'-O-methyl epicatechin, were effective inhibitors of NADPH oxidase, an enzyme involved in oxidative stress, whereas the parent compound was not. nih.gov This highlights that methylation can be a key step in activating or modifying the biological function of a flavan. The study of O-methylated flavonoids is a vibrant area of research, as this modification can improve the potential of these natural products for various applications. nih.gov

Structural Data of 3',4',7-Trimethoxyflavan

As specific experimental data for this compound is not available in published literature, the following table describes its core structural features based on established chemical principles.

| Property | Description |

| Core Skeleton | Flavan (2-phenyl-3,4-dihydro-2H-chromene) |

| Molecular Formula | C₁₈H₂₀O₄ |

| Ring A Substitution | A methoxy group (-OCH₃) at the C-7 position. |

| Ring B Substitution | Methoxy groups (-OCH₃) at the C-3' and C-4' positions. |

| Heterocyclic Ring C | Saturated pyran ring with no ketone or hydroxyl groups on the ring itself. |

| Note | The properties listed are theoretical. No experimental research findings for this specific compound have been published. |

Structure

3D Structure

特性

IUPAC Name |

2-(3,4-dimethoxyphenyl)-7-methoxy-3,4-dihydro-2H-chromene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O4/c1-19-14-7-4-12-5-8-15(22-17(12)11-14)13-6-9-16(20-2)18(10-13)21-3/h4,6-7,9-11,15H,5,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZTMCSKWSQDRAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CCC(O2)C3=CC(=C(C=C3)OC)OC)C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Isolation Methodologies of 3 ,4 ,7 Trimethoxyflavan

Botanical Sources and Distribution of 3',4',7-Trimethoxyflavan

The distribution of specific flavonoids can be unique to certain plant species or widespread across various families. Understanding the botanical sources of this compound is the first step in its study.

Annona squamosa, commonly known as the custard apple or sugar apple, belongs to the Annonaceae family and is recognized for its rich profile of bioactive compounds, including a variety of flavonoids. ijcrt.orgijfmr.comnih.gov Extensive phytochemical analyses of different parts of the A. squamosa plant—including its leaves, fruit, and bark—have identified the presence of numerous phenolic compounds and flavonoids such as quercetin (B1663063), rutin, and kaempferol (B1673270). ijfmr.comnih.govnih.gov These compounds are noted for their potential antioxidant and other biological activities. ijfmr.comnih.govijarsct.co.in

However, based on a review of the available scientific literature, there is no specific mention of the isolation of this compound from Annona squamosa. While the plant is a significant source of flavonoids, studies have primarily focused on other constituents like acetogenins (B1209576) and different classes of flavonoids. nih.govresearchgate.net Further phytochemical investigation may be required to determine if this specific methoxyflavan is present in the complex chemical matrix of A. squamosa.

Flavonoids are structurally categorized into several subclasses, including flavones, flavonols, flavanones, and flavans (also known as flavan-3-ols). auctoresonline.org this compound belongs to the flavan (B184786) subclass, which is characterized by a C6-C3-C6 skeleton without a ketone group or a double bond in the C ring that is typical of other flavonoid classes. Flavonoids as a whole are widely distributed throughout the plant kingdom, serving various roles from pigmentation to defense. nih.gov While the specific distribution of this compound is not as extensively documented as more common flavonoids, related flavan structures are found in numerous plant families.

Advanced Isolation and Purification Techniques for Flavanoids

The isolation of a pure chemical compound from a complex plant extract is a multi-step process requiring a combination of extraction and purification techniques. The methods chosen depend on the chemical properties of the target molecule and the composition of the plant matrix.

Chromatography is the cornerstone of phytochemical isolation, allowing for the separation of compounds based on their differential partitioning between a stationary phase and a mobile phase. anjs.edu.iq For flavonoids, a variety of chromatographic techniques are employed. nih.gov

High-Performance Liquid Chromatography (HPLC): This technique is a primary method for the analysis and purification of flavonoids due to its high resolution, speed, and sensitivity. auctoresonline.organjs.edu.iq Reversed-phase liquid chromatography (RP-LC) is the most common mode used, where a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water with solvents like methanol (B129727) or acetonitrile (B52724). anjs.edu.iqresearchgate.net

Column Chromatography (CC): A fundamental and widely used preparative technique, CC is used for the large-scale separation of flavonoid fractions from crude extracts. auctoresonline.org Common stationary phases (adsorbents) include silica (B1680970) gel, polyamide powder, and Sephadex. auctoresonline.orgresearchgate.net For instance, Sephadex LH-20 is particularly recommended for separating certain types of flavonoids like proanthocyanidins (B150500) using methanol or ethanol (B145695) as the mobile phase (eluent). auctoresonline.org

Paper Chromatography (PC): As one of the oldest chromatographic methods, PC is still used for the preliminary analysis of flavonoids. It separates compounds based on their polarity using specific solvent systems, such as the Forestal system (a mixture of acetic acid, hydrochloric acid, and water), to separate flavonoid aglycones and glycosides. auctoresonline.org

Other Techniques: High-Speed Counter-Current Chromatography (HSCCC) is a preparative liquid-liquid chromatography technique that avoids the use of solid supports, which can sometimes irreversibly adsorb analytes. It has been successfully used to separate flavonoids like quercetin and kaempferol from plant extracts. auctoresonline.orgresearchgate.net

Interactive Table 1: Chromatographic Separation Methodologies for Flavonoids

| Technique | Principle | Common Stationary/Mobile Phases | Application in Flavonoid Isolation |

|---|

| HPLC | Differential partitioning of analytes between a solid stationary phase and a liquid mobile phase under high pressure. | Stationary: C18, C8 (Reversed-Phase) Mobile: Acetonitrile/Methanol/Water gradients. | High-resolution separation, quantification, and purification of individual flavonoids. anjs.edu.iq | | Column Chromatography | Separation based on the differential adsorption of compounds to a solid stationary phase as a liquid mobile phase passes through. | Stationary: Silica Gel, Polyamide, Sephadex LH-20. Mobile: Hexane, Ethyl Acetate, Methanol, Ethanol. | Preparative separation of flavonoid classes from crude plant extracts. auctoresonline.org | | Paper Chromatography | Partitioning of compounds between a stationary phase (water adsorbed on paper) and a mobile liquid phase. | Stationary: Whatman paper Mobile: Butanol-Acetic Acid-Water (BAW), Forestal system. | Preliminary qualitative analysis and separation of flavonoid glycosides and aglycones. auctoresonline.org | | HSCCC | Liquid-liquid partitioning without a solid support matrix, relying on centrifugal forces to retain the stationary liquid phase. | Two-phase solvent systems (e.g., hexane-ethyl acetate-methanol-water). | Preparative isolation of target flavonoids, minimizing sample loss due to irreversible adsorption. auctoresonline.orgresearchgate.net |

The initial step in isolating flavonoids from plant material is extraction, which aims to solubilize the target compounds from the solid matrix. proquest.com This is typically followed by liquid-liquid partitioning to separate compounds based on their solubility in different immiscible solvents.

Traditional Extraction Methods:

Maceration: This simple technique involves soaking the plant material in a solvent for an extended period at room temperature. creative-proteomics.come3s-conferences.org It is cost-effective but can be time-consuming and less efficient. creative-proteomics.com

Percolation: An improvement on maceration, where the solvent is slowly passed through the packed plant material, allowing for a more efficient extraction. creative-proteomics.come3s-conferences.org

Soxhlet Extraction: A continuous extraction method using a specialized apparatus that cycles fresh, hot solvent through the plant material. creative-proteomics.com This reduces extraction time and solvent use compared to maceration but is only suitable for thermostable compounds. creative-proteomics.com

Advanced Extraction Methods: Modern techniques are often employed to increase efficiency, reduce solvent consumption, and shorten extraction times, aligning with "green chemistry" principles. nih.gov

Ultrasound-Assisted Extraction (UAE): Utilizes the energy of ultrasonic waves to create cavitation bubbles in the solvent. nih.govmdpi.com The collapse of these bubbles near the plant cell walls disrupts them, enhancing solvent penetration and mass transfer.

Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and plant material directly. nih.gov This rapid, localized heating can cause cell rupture, accelerating the release of flavonoids.

The choice of solvent is critical and is based on the polarity of the target flavonoids. e3s-conferences.org Solvents like ethanol, methanol, acetone, and water, or mixtures thereof, are commonly used. mdpi.com For instance, 70% methanol is often cited as an efficient solvent for flavonoid extraction via maceration. proquest.com Following the initial extraction, the crude extract is often subjected to liquid-liquid partitioning with a series of immiscible solvents (e.g., hexane, chloroform, ethyl acetate) to separate fractions with different polarities, thereby enriching the flavonoid content in a specific fraction before chromatographic purification. nih.govnih.gov

Interactive Table 2: Solvent Extraction and Partitioning Strategies for Flavonoids

| Method | Principle | Key Parameters & Solvents | Advantages/Disadvantages |

|---|

| Maceration | Soaking plant material in a solvent to allow for the slow diffusion of phytochemicals. e3s-conferences.org | Solvents: Ethanol, Methanol, Water, mixtures. Time: Hours to days. | Adv: Simple, low cost. Disadv: Low efficiency, time-consuming. creative-proteomics.com | | Soxhlet Extraction | Continuous extraction with a cycling flow of distilled fresh solvent. creative-proteomics.com | Solvents: Ethanol, Methanol, Hexane. Temp: Boiling point of the solvent. | Adv: Efficient, reduced solvent volume vs. maceration. Disadv: Not for heat-sensitive compounds. creative-proteomics.com | | Ultrasound-Assisted Extraction (UAE) | Use of acoustic cavitation to disrupt cell walls and enhance mass transfer. nih.gov | Solvents: Ethanol, Methanol-water mixtures. Parameters: Frequency, power, time, temperature. | Adv: Fast, efficient, reduced solvent/energy use. Disadv: Potential for free radical formation. nih.gov | | Microwave-Assisted Extraction (MAE) | Use of microwave energy for rapid, targeted heating of the sample and solvent. nih.gov | Solvents: Polar solvents (e.g., Ethanol, Water). Parameters: Power, time, temperature. | Adv: Very fast, high efficiency, reduced solvent use. Disadv: Only for polar solvents, risk of overheating. nih.gov | | Liquid-Liquid Partitioning | Separation of compounds based on their differential solubility in two immiscible liquid phases. | Solvents of varying polarity (e.g., Hexane, Chloroform, Ethyl Acetate, Butanol, Water). | Used to fractionate crude extracts to enrich target compounds and remove impurities. nih.gov |

Synthetic Approaches and Chemical Derivatization of 3 ,4 ,7 Trimethoxyflavan

Total Synthesis Strategies for Flavan (B184786) Core Structures

The construction of the flavan scaffold, the central structural motif of 3',4',7-trimethoxyflavan, can be achieved through various synthetic routes. These methods often involve the formation of the characteristic pyran ring.

BF₃·Et₂O-Catalyzed Pyran Cyclization

Boron trifluoride diethyl etherate (BF₃·Et₂O) has emerged as a versatile and powerful Lewis acid catalyst in organic synthesis, including the formation of heterocyclic compounds. rsc.org Its application in catalyzing pyran cyclization reactions is a key strategy for assembling the flavan core. This method often involves the cyclization of alkyne-containing precursors. rsc.org The reaction proceeds through a cationic cascade mechanism, where the Lewis acid activates a functional group, such as an epoxide, initiating a series of ring-closing events. nih.gov For instance, BF₃·Et₂O can promote the ring opening of an epoxide, generating a carbocation that is subsequently trapped by a suitably positioned nucleophile, leading to the formation of the pyran ring. nih.gov This approach has been successfully employed in the synthesis of complex natural products containing fused pyran rings. nih.gov The efficiency of BF₃·Et₂O as a catalyst is highlighted in various intramolecular cycloadditions and cascade cyclizations, often leading to high yields of the desired heterocyclic products. nih.govrsc.org

Alternative Cyclization and Condensation Reactions

Beyond BF₃·Et₂O-catalyzed methods, other strategies exist for the synthesis of the flavan core. Acid-catalyzed cyclizations, for example, can be used to form the pyran ring, although they may sometimes result in lower yields compared to Lewis acid-mediated approaches. nih.gov Condensation reactions are also fundamental. For instance, the synthesis of flavone (B191248) derivatives, which are structurally related to flavans, can be achieved through the reaction of appropriately substituted phenols and β-ketoesters. While not directly producing the flavan core, these methods provide access to precursors that can be subsequently reduced to the desired flavan structure.

Stereoselective Synthesis and Chiral Resolution Techniques

The flavan core contains at least one stereocenter, making stereoselectivity a critical consideration in its synthesis. The development of methods to control the three-dimensional arrangement of atoms is essential for producing specific stereoisomers, which can exhibit different biological activities.

Stereoselective synthesis aims to produce a single or a major stereoisomer. youtube.com This can be achieved by using chiral auxiliaries, catalysts, or reagents that favor the formation of one stereoisomer over others. nih.gov For example, in reactions involving the reduction of a ketone to a secondary alcohol, the choice of reducing agent and the presence of adjacent stereocenters can influence the facial selectivity of the attack, leading to a specific diastereomer. youtube.com Retrosynthetic analysis is a powerful tool for planning stereoselective syntheses, allowing chemists to identify key stereochemistry-determining steps and select appropriate reagents to achieve the desired outcome. youtube.com

Chiral resolution is another important technique used to separate a mixture of enantiomers. This can be accomplished through various methods, including the formation of diastereomeric salts with a chiral resolving agent, followed by separation and subsequent removal of the resolving agent.

Rational Design and Synthesis of this compound Analogues

The rational design of analogues of this compound is a key strategy for optimizing its biological properties. nih.govrsc.org This involves making specific structural modifications to the parent molecule to enhance its potency, selectivity, or pharmacokinetic profile.

Scaffold Hopping Approaches

Scaffold hopping is an innovative strategy in drug discovery that involves replacing the core molecular framework (scaffold) of a known active compound with a structurally different one while retaining similar biological activity. bhsai.orguniroma1.it This approach aims to identify novel chemotypes with improved properties, such as enhanced potency, reduced toxicity, or better intellectual property potential. bhsai.orgbohrium.com The concept, introduced in 1999, has been successfully applied to flavonoids, leading to the discovery of new classes of compounds with significant biological activities. uniroma1.itresearchgate.netnih.gov For example, scaffold hopping of flavones and isoflavones has led to the synthesis of aryl-pyridopyrimidinones, which have shown potent anticancer activity by inhibiting topoisomerase IIα. researchgate.netnih.gov This strategy can involve various computational and synthetic techniques, including heterocycle replacements, ring opening or closure, and topology-based hopping. bhsai.org

Derivatization for Enhanced Biological Activity

The biological activity of this compound can be modulated through the synthesis of various derivatives. This involves the introduction of different functional groups at specific positions on the flavan scaffold. For instance, the introduction of a hydroxyl group at the C-5 position of 3',4',7-trimethoxyflavone (a related flavone) was found to enhance its ability to reverse drug resistance in cancer cells. nih.gov Similarly, the introduction of a fluorine atom or glycosyl moieties can also influence the biological activity. nih.gov The goal of such derivatization is to explore the structure-activity relationship (SAR) and identify modifications that lead to improved therapeutic potential. nih.gov

Advanced Analytical Characterization of 3 ,4 ,7 Trimethoxyflavan

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the intricate structural details of 3',4',7-Trimethoxyflavan. These techniques probe the interaction of the molecule with electromagnetic radiation to reveal its chemical makeup.

Mass Spectrometry (LC-MS/MS) for Compound Identification and Formula Determination

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the identification and formula determination of this compound. researchgate.netnih.gov This technique combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. researchgate.netnih.gov In a typical LC-MS/MS analysis, the compound is first separated from a mixture and then ionized. The resulting molecular ion's mass-to-charge ratio (m/z) provides the molecular weight. For this compound, the molecular formula is C₁₈H₂₀O₄, corresponding to a molecular weight of 300.35. medchemexpress.com

Further fragmentation of the molecular ion within the mass spectrometer generates a characteristic pattern of fragment ions. libretexts.orgyoutube.comyoutube.commiamioh.edunih.gov The analysis of these fragmentation patterns is crucial for confirming the compound's structure. Common fragmentation pathways for flavonoids include the loss of small neutral molecules like CO, methyl, ethyl, and propyl radicals. libretexts.orgnih.gov For instance, in related trimethoxyflavones, fragmentation often involves the loss of a methyl group (CH₃) from the methoxy (B1213986) substituents, leading to a prominent peak at m/z [M-15]⁺. Other characteristic fragments can arise from cleavages within the flavan (B184786) core structure.

The use of high-resolution mass spectrometry allows for the determination of the exact mass of the molecule and its fragments, which in turn enables the unambiguous confirmation of the elemental composition.

Table 1: LC-MS/MS Parameters for Flavonoid Analysis

| Parameter | Value/Description |

| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode. researchgate.net |

| Mass Analyzer | Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF). nih.govthermofisher.com |

| Scan Mode | Selected Reaction Monitoring (SRM) for targeted quantification or full scan for identification. thermofisher.com |

| Collision Energy | Optimized for specific fragmentation of the parent ion. |

| Typical Fragments | Loss of methyl groups (-15 Da), retro-Diels-Alder fragmentation of the C-ring. |

This table presents typical parameters that can be adapted for the analysis of this compound based on general flavonoid analysis methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural elucidation of organic molecules, including the stereochemical assignment of this compound. nih.govnih.govnih.gov Both ¹H NMR and ¹³C NMR are employed to map the carbon-hydrogen framework of the molecule. nih.govresearchgate.netthieme-connect.deresearchgate.net

¹H NMR provides information about the chemical environment of protons, their connectivity through spin-spin coupling, and their spatial proximity through the Nuclear Overhauser Effect (NOE). The chemical shifts (δ) of the protons in the ¹H NMR spectrum of this compound would reveal the presence of aromatic protons on the A and B rings, protons on the heterocyclic C-ring, and the protons of the three methoxy groups.

¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. thieme-connect.de The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of their substituents. thieme-connect.de For this compound, the ¹³C NMR spectrum would show distinct signals for the carbons of the flavan skeleton and the methoxy groups.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Skeleton

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C-2 | ~5.0-5.5 (dd) | ~79 |

| C-3 | ~2.8-3.2 (m) | ~30 |

| C-4 | ~2.0-2.5 (m) | ~25 |

| C-5 | ~7.3-7.5 (d) | ~128 |

| C-6 | ~6.4-6.6 (dd) | ~110 |

| C-7 | - | ~160 (methoxy-substituted) |

| C-8 | ~6.4-6.6 (d) | ~100 |

| C-9 | - | ~155 |

| C-10 | - | ~115 |

| C-1' | - | ~131 |

| C-2' | ~6.8-7.0 (d) | ~111 |

| C-3' | - | ~149 (methoxy-substituted) |

| C-4' | - | ~148 (methoxy-substituted) |

| C-5' | ~6.8-7.0 (d) | ~112 |

| C-6' | ~6.8-7.0 (dd) | ~118 |

| 7-OCH₃ | ~3.8 | ~55 |

| 3'-OCH₃ | ~3.9 | ~56 |

| 4'-OCH₃ | ~3.9 | ~56 |

Note: These are predicted values and may vary depending on the solvent and experimental conditions. The data is based on general chemical shift ranges for similar flavan structures.

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Determination

Circular Dichroism (CD) spectroscopy is a specialized technique used to determine the absolute configuration of chiral molecules like this compound. nih.govnih.gov This method measures the differential absorption of left and right circularly polarized light by a chiral molecule. youtube.comyoutube.comyoutube.com The resulting CD spectrum is highly sensitive to the three-dimensional arrangement of atoms, providing a unique fingerprint for each enantiomer. nih.gov

For this compound, which has a chiral center at the C2 position of the flavan ring, CD spectroscopy can distinguish between the (2S) and (2R) enantiomers. medchemexpress.com The sign and magnitude of the Cotton effects in the CD spectrum, which are the characteristic peaks and troughs, can be correlated to the absolute configuration of the molecule by comparing the experimental spectrum to that of known standards or to theoretical spectra calculated using quantum chemical methods. nih.govnih.gov

Chromatographic Analytical Methods

Chromatographic techniques are fundamental for the separation, purification, and quantification of this compound from complex mixtures. researchgate.netnih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the most widely used chromatographic technique for the analysis of flavonoids, including this compound. phcog.commdpi.comscielo.br This method offers high resolution, sensitivity, and speed for separating and quantifying the compound. phcog.comacs.org Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is commonly employed for flavonoid analysis. scielo.bracs.org

The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The retention time of this compound in an HPLC system is a characteristic parameter that can be used for its identification. A diode-array detector (DAD) or a UV-Vis detector is often used to monitor the elution of the compound, typically at wavelengths where flavonoids exhibit strong absorbance. scielo.bracs.org For quantitative analysis, a calibration curve is constructed using standards of known concentrations. mdpi.comscielo.br

Table 3: Typical HPLC Parameters for Flavonoid Analysis

| Parameter | Value/Description |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm). scielo.br |

| Mobile Phase | A gradient of acetonitrile (B52724) and water (often with a small amount of acid like formic or acetic acid to improve peak shape). acs.orgcore.ac.uk |

| Flow Rate | Typically 0.5-1.5 mL/min. scielo.br |

| Detection | UV-Vis or Diode Array Detector (DAD) at a wavelength around 280 nm for flavans. |

| Temperature | Often controlled, for instance at 30-40 °C, to ensure reproducibility. mdpi.com |

This table outlines common starting conditions for developing an HPLC method for this compound.

Paper Chromatography and Ionophoresis for Isomeric Separation

While HPLC is the dominant technique, paper chromatography represents one of the classical methods for the separation of flavonoids. auctoresonline.org This technique separates compounds based on their differential partitioning between a stationary phase (the paper) and a mobile phase (a solvent system). auctoresonline.org For flavonoids, different solvent systems can be used to achieve separation of aglycones and glycosides. auctoresonline.org Although less common now for quantitative analysis, paper chromatography can still be a useful tool for preliminary qualitative analysis and for the separation of isomers, especially when coupled with other techniques. wur.nl

Ionophoresis, or zone electrophoresis, separates molecules based on their charge in an electric field. While less frequently used for neutral flavonoids like this compound, it can be applicable for the separation of charged derivatives or in specific analytical contexts.

Mechanistic Investigations of Biological Activities of 3 ,4 ,7 Trimethoxyflavan

In Vitro Enzymatic Inhibition Studies

In vitro studies provide a foundational understanding of how a compound directly interacts with specific enzymes. For 3',4',7-Trimethoxyflavan and related flavonoids, research has centered on enzymes involved in metabolic and inflammatory processes.

Xanthine (B1682287) oxidase (XO) is a critical enzyme in purine (B94841) catabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. nih.gov Overactivity of this enzyme can lead to hyperuricemia and gout. nih.govphcogj.com Flavonoids as a class have been identified as potential inhibitors of xanthine oxidase. researchgate.net The inhibitory mechanism often involves the flavonoid molecule binding to the enzyme's active site, which contains a molybdenum cofactor, thereby hindering the entry of the xanthine substrate. nih.govresearchgate.net

The structure of the flavonoid plays a significant role in its inhibitory potential. The presence and position of hydroxyl groups can influence the interaction with the enzyme's catalytic site. nih.gov While direct studies on this compound are not extensively detailed, research on structurally similar flavonoids provides insight. For instance, the substitution of hydroxyl groups at specific positions, such as C-5 and C-7, has been shown to significantly affect inhibitory activity. nih.gov The conversion of these hydroxyl groups to methoxy (B1213986) groups, as seen in this compound, can alter the molecule's steric and electronic properties, which may impact its ability to bind to xanthine oxidase.

| Compound | Reported IC₅₀ (µg/mL) | Inhibition Type | Source |

|---|---|---|---|

| 70% Ethanol (B145695) Extract of Spatholobus littoralis Hassk. | 224.14 ± 8.62 | Competitive | phcogj.com |

| Water Extract of Spatholobus littoralis Hassk. | 348.83 ± 4.85 | Competitive | phcogj.com |

Alpha-glucosidase inhibitors work by delaying the absorption of carbohydrates from the small intestine. nih.gov They competitively inhibit enzymes responsible for breaking down complex carbohydrates into absorbable monosaccharides. nih.gov This mechanism is a key therapeutic strategy for managing postprandial hyperglycemia in type 2 diabetes. nih.gov

Flavonoids and their derivatives are among the natural compounds investigated for α-glucosidase inhibitory activity. nih.gov Studies on related isoflavans have identified specific structural features that contribute to this inhibition. For example, compounds isolated from Trigonella stellata, such as (3S,4R)-4,2′,4′-trihydroxy-7-methoxyisoflavan, are structurally similar to this compound and have been noted for their potential antidiabetic activities. nih.gov The mechanism often involves the inhibitor molecule docking into the active site of the α-glucosidase enzyme, preventing the cleavage of its substrate. nih.gov The specific binding interactions and inhibitory potency of this compound itself require further direct investigation to be fully elucidated.

Cellular and Molecular Mechanism of Action Studies (In Vitro)

Beyond direct enzyme inhibition, flavonoids can modulate complex intracellular signaling pathways that regulate cell fate, including proliferation, survival, and homeostasis.

The Hippo signaling pathway is a highly conserved network that plays a crucial role in regulating organ size, cell proliferation, and stem cell function. nih.govyoutube.com Its dysregulation is frequently implicated in the development of cancer. nih.govnih.gov The core of the pathway is a kinase cascade that, when active, ultimately phosphorylates and inhibits the transcriptional co-activators YAP and TAZ. youtube.comnih.gov When the pathway is inactive, YAP and TAZ can enter the nucleus, bind to transcription factors like TEAD, and promote the expression of genes involved in cell proliferation and survival. youtube.com

Upstream signals that regulate the Hippo pathway are diverse and include cell-to-cell contact, mechanical stress, and soluble factors mediated by G-protein coupled receptors (GPCRs). youtube.comnih.gov While direct evidence linking this compound to the Hippo pathway is not yet established, the ability of other natural compounds to modulate this pathway suggests a potential area for investigation. The interaction of flavonoids with cell surface receptors or their ability to induce cellular stress could theoretically influence the activity of the Hippo kinase cascade.

The phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a fundamental intracellular network that governs cell growth, survival, and metabolism. nih.govnih.gov It is one of the most frequently activated pathways in human cancers, often due to mutations in pathway components or defective upstream regulation. nih.govyoutube.com The pathway is typically activated by growth factor receptors, which leads to the activation of PI3K. nih.gov Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3), a second messenger that recruits and activates downstream effectors like the kinase Akt. nih.gov The activation of Akt promotes cell cycle progression and inhibits apoptosis. youtube.com

Natural polyphenolic compounds have been shown to modulate the PI3K/Akt pathway. nih.gov For instance, a structurally related compound, 5-hydroxy-3',4',7-trimethoxyflavone (B1587989) (HTMF), has been studied for its effects on cancer cells, where it was found to induce apoptosis. medchemexpress.comresearchgate.net While the specific study highlighted its interaction with the MDM2-p53 protein, the modulation of survival pathways like PI3K/Akt by flavonoids is a common mechanism for inducing apoptosis. researchgate.net The potential for this compound to influence the PI3K/Akt pathway represents a plausible mechanism for its observed biological activities, though this requires direct experimental confirmation.

Modulation of Cellular Signaling Pathways

NF-κB Activation

There is no available scientific literature detailing the mechanistic investigations of this compound's effect on the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. Research on related compounds, such as certain trimethoxyflavonols and hexamethoxyflavones, has shown inhibition of this key signaling pathway involved in inflammation, but these findings cannot be scientifically extrapolated to this compound. researchgate.netnih.gov

Induction of Apoptosis and Cell Cycle Modulation (Cellular Level)

The only biological activity data found specifically for this compound pertains to its cytotoxic effects on cancer cell lines. Research has identified the (2S)-3',4',7-Trimethoxyflavan isomer (CAS 116384-26-0). medchemexpress.commedchemexpress.com

In vitro studies show that this compound exhibits weak cytotoxic activity against human colorectal carcinoma (HCT116) and human liver cancer (HepG2) cell lines. medchemexpress.com Cytotoxicity, or the ability to kill cells, is a prerequisite for processes like apoptosis (programmed cell death), but these studies did not further investigate the specific mechanisms, such as cell cycle arrest or the modulation of apoptotic proteins.

| Cell Line | Description | IC₅₀ Value (µg/mL) | Reference |

|---|---|---|---|

| HCT116 | Human Colorectal Carcinoma | 34.36 | medchemexpress.com |

| HepG2 | Human Liver Cancer | 38.51 | medchemexpress.com |

Antioxidant Activity Research Frameworks (In Vitro)

No in vitro studies assessing the antioxidant activity of this compound could be located. While many flavonoids, including related trimethoxyflavones, are known for their antioxidant properties, specific data from assays such as DPPH radical scavenging or cellular antioxidant assays for this particular flavan (B184786) are absent from the current scientific record. nih.govnih.gov

Anti-inflammatory Activity Research Frameworks (In Vitro)

There is no available research on the in vitro anti-inflammatory activity of this compound. Studies on related compounds like 5-hydroxy-3′,4′,7-trimethoxyflavone show significant inhibition of inflammatory markers such as nitric oxide (NO) and pro-inflammatory cytokines in macrophage models, but this cannot be attributed to the flavan form. researchgate.netdocumentsdelivered.com

Antimicrobial Research Frameworks (In Vitro)

No in vitro research frameworks investigating the antimicrobial properties of this compound have been published. Studies on other flavonoids, such as 5-hydroxy-3,7,4'-trimethoxyflavone, have demonstrated antibacterial activity, but data for the specific compound of interest is not available. biocrick.comnih.gov

Structure Activity Relationship Sar Studies of 3 ,4 ,7 Trimethoxyflavan and Its Analogues

Correlating Structural Modifications with Biological Potency

The potency of methoxyflavones can be significantly altered by modifying their core structure. Research has demonstrated that the number and position of methoxy (B1213986) groups, as well as the addition of other functional groups, play a critical role in determining the biological activity of these compounds, particularly in the context of cancer therapy and the reversal of multidrug resistance.

Studies on analogues of 3',4',7-trimethoxyflavone have revealed key structural determinants for their activity. For instance, in the context of reversing drug resistance mediated by the breast cancer resistance protein (BCRP/ABCG2), modifications to the flavone (B191248) backbone have yielded compounds with enhanced potency. The introduction of a hydroxyl group at the C-5 position of 3',4',7-trimethoxyflavone to create 5-hydroxy-3',4',7-trimethoxyflavone (B1587989) (HTMF) resulted in a stronger reversal effect on drug resistance compared to the parent compound. nih.gov Specifically, HTMF showed a reversal index (RI50) of 7.2 nM, which was more potent than the 18 nM RI50 of 3',4',7-trimethoxyflavone (TMF). nih.gov Similarly, substituting the C-5 position with a fluorine atom to produce 5-fluoro-3',4',7-trimethoxyflavone (FTMF) also maintained a significant reversal effect with an RI50 of 25 nM. nih.gov However, the addition of larger glycoside moieties at the C-7 position was found to be detrimental to this activity. nih.gov

In the realm of anticancer activity, modifications to 3',4',7-trimethoxyflavonol have been explored to enhance its antiproliferative effects against prostate cancer cells. While 3',4',7-trimethoxyflavonol itself is more potent than flavonoids like fisetin (B1672732) and quercetin (B1663063), its efficacy can be substantially improved by attaching specific amino groups to the 3-hydroxyl position via a carbon linker. nih.gov For example, the introduction of a 1-methylpiperazine, pyrrolidine, or dibutylamine (B89481) group through a 3- to 5-carbon linker significantly boosted the antiproliferative potency in human prostate cancer cell models. nih.gov This suggests that the size and nature of the substituent at the 3-O position are critical for optimizing the anticancer activity of the 3',4',7-trimethoxyflavonol scaffold. nih.gov

| Compound | Structural Modification | Biological Activity | Potency (IC50/RI50) | Reference |

|---|---|---|---|---|

| 3',4',7-Trimethoxyflavone (TMF) | Parent Compound | Reversal of BCRP-mediated drug resistance | 18 nM (RI50) | nih.gov |

| 5-Hydroxy-3',4',7-trimethoxyflavone (HTMF) | Addition of -OH at C-5 | Reversal of BCRP-mediated drug resistance | 7.2 nM (RI50) | nih.gov |

| 5-Fluoro-3',4',7-trimethoxyflavone (FTMF) | Addition of -F at C-5 | Reversal of BCRP-mediated drug resistance | 25 nM (RI50) | nih.gov |

| 3-O-(4-methylpiperazin-1-yl)propyl-3′,4′,7-trimethoxyflavonol | Addition of an aminoalkyl group at 3-OH | Antiproliferative (PC-3 cells) | Potent activity reported | nih.gov |

| 3-O-pyrrolidinopentyl-3′,4′,7-trimethoxyflavonol | Addition of an aminoalkyl group at 3-OH | Antiproliferative (PC-3 cells) | Potent activity reported | nih.gov |

Role of Stereochemistry in Bioactivity

The three-dimensional arrangement of atoms, or stereochemistry, is a fundamental factor that can profoundly influence the biological activity of chiral molecules like flavans. Unlike their unsaturated counterparts (flavones), flavans possess at least one stereocenter at the C2 position of the C-ring, and often a second at the C3 position, leading to the existence of different stereoisomers (enantiomers and diastereomers). uva.es

While specific SAR studies on the stereoisomers of 3',4',7-trimethoxyflavan are not extensively documented in the reviewed literature, the principles derived from closely related flavan-3-ols and flavanones are highly relevant. For flavan-3-ols such as catechin (B1668976) and epicatechin, the stereochemical configuration has been shown to have a significant impact on their absorption, metabolism, and in vivo biological activity. nih.gov One study demonstrated that among four different stereoisomers of flavanols, (-)-epicatechin (B1671481) was the only one to induce a significant arterial dilation response, highlighting the stereospecificity of this biological effect. nih.gov

Further research on flavan-3-ol (B1228485) derivatives as positive modulators of GABA-A receptors has underscored the importance of the C-ring's stereochemistry. These studies revealed that a trans configuration between the substituents at the C2 and C3 positions is essential for their modulatory activity. nih.gov This indicates that the relative orientation of the B-ring at C2 and the substituent at C3 is a critical determinant for binding to and modulating the receptor. The absolute configuration (R/S) at these chiral centers also plays a vital role, as enantiomers can exhibit different pharmacokinetic profiles and biological activities. nih.gov The tragedy of thalidomide (B1683933) serves as a stark reminder that different enantiomers of a chiral drug can have vastly different physiological effects. nih.gov Therefore, the stereochemical configuration of this compound at its chiral centers is expected to be a crucial factor in its biological activity, influencing how it interacts with its molecular targets.

Computational Approaches in SAR Analysis

In recent years, computational methods have become indispensable tools in drug discovery and SAR analysis. These in silico techniques allow for the rapid evaluation of large numbers of molecules, providing insights into their potential interactions with biological targets and helping to rationalize experimentally observed activities. Molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling are two prominent computational approaches used in the study of flavonoids.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of SAR, docking simulations are used to visualize and analyze the interactions between a ligand (such as a this compound analogue) and its biological target, typically a protein or enzyme.

For methoxyflavone derivatives, docking studies have been employed to understand their anticancer mechanisms. For example, 3-methoxy flavone derivatives have been docked into the ligand-binding domains of the estrogen receptor-alpha (ER-α) and the epidermal growth factor receptor (EGFR), two important targets in breast cancer. nih.gov These simulations help to elucidate the key binding interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the inhibitory activity of these compounds. By understanding how different substitutions on the flavone scaffold affect these interactions, researchers can rationally design new analogues with improved binding affinity and, consequently, higher biological potency. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds.

3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to various classes of flavonoids to understand their antioxidant and anticancer activities. researchgate.netscispace.com These models correlate the biological activity of the compounds with their 3D properties, such as steric and electrostatic fields. The resulting contour maps from these analyses provide a visual representation of the regions around the molecule where modifications are likely to increase or decrease activity. For instance, a QSAR model for the antioxidant activity of flavonoids might indicate that electropositive regions are favorable for activity, suggesting that the introduction of electron-donating groups could enhance potency. researchgate.net Such models serve as valuable guides for the design of novel flavonoids with optimized biological activities. uva.esnih.gov

Biosynthetic Pathways and Metabolic Studies of 3 ,4 ,7 Trimethoxyflavan

Proposed Biosynthetic Routes for Trimethoxyflavans

The biosynthesis of the flavan (B184786) skeleton is a complex process that originates from the phenylpropanoid pathway. This pathway provides the initial precursors for the construction of the characteristic C6-C3-C6 flavonoid framework. The formation of 3',4',7-Trimethoxyflavan would necessitate a series of enzymatic reactions, including hydroxylation and subsequent methylation at specific positions on the flavan rings.

The initial steps of flavonoid biosynthesis are well-documented and involve the condensation of products from the shikimate and acetate-malonate pathways to form a chalcone (B49325) scaffold. This is then isomerized to a flavanone (B1672756), which serves as a key intermediate for various flavonoid classes, including flavans.

For the specific substitution pattern of this compound, a precursor flavan with hydroxyl groups at the 3', 4', and 7 positions is required. The biosynthesis of such a trihydroxylated flavan likely proceeds through the general flavonoid pathway, with specific hydroxylases acting on the flavanone or a subsequent intermediate.

The crucial step in the formation of this compound is the sequential methylation of these hydroxyl groups. This reaction is catalyzed by a class of enzymes known as O-methyltransferases (OMTs). maxapress.commdpi.commdpi.com These enzymes utilize S-adenosyl-L-methionine (SAM) as a methyl group donor. mdpi.com The specific OMTs involved would exhibit regioselectivity, ensuring the precise placement of the methoxy (B1213986) groups at the 3', 4', and 7 positions. While specific OMTs for this compound have not been characterized, research on other methoxylated flavonoids has identified various OMTs with specificity for different positions on the flavonoid rings. maxapress.commdpi.com

A proposed biosynthetic route, based on general flavonoid biosynthesis, is outlined below:

| Step | Precursor | Enzyme Class (Proposed) | Product |

| 1 | Phenylalanine | Phenylalanine ammonia-lyase (PAL), Cinnamate-4-hydroxylase (C4H), 4-Coumarate:CoA ligase (4CL) | p-Coumaroyl-CoA |

| 2 | p-Coumaroyl-CoA + 3x Malonyl-CoA | Chalcone Synthase (CHS) | Naringenin Chalcone |

| 3 | Naringenin Chalcone | Chalcone Isomerase (CHI) | Naringenin (a flavanone) |

| 4 | Naringenin | Flavanone 3'-hydroxylase (F3'H), Flavonoid 4'-hydroxylase (F4'H) | Eriodictyol and other hydroxylated flavanones |

| 5 | Hydroxylated Flavanone | Dihydroflavonol 4-reductase (DFR), Flavanone 4-reductase (FNR) | Hydroxylated Flavan |

| 6 | 3',4',7-Trihydroxyflavan | O-methyltransferases (OMTs) | This compound |

Enzymatic Transformations in Flavanoid Metabolism

The enzymatic machinery responsible for the synthesis of methoxylated flavonoids primarily involves O-methyltransferases (OMTs). These enzymes play a critical role in the final tailoring steps of the biosynthetic pathway, conferring structural diversity and modifying the physicochemical properties of the flavonoid molecule.

O-methylation can occur at various stages of the flavonoid biosynthetic cascade, and the order of methylation can influence the final product. Studies on various plant species have revealed a wide array of OMTs with different substrate and positional specificities. For instance, some OMTs specifically methylate the 7-hydroxyl group, while others target the 3' or 4' positions on the B-ring. maxapress.commdpi.com The synthesis of this compound would likely involve at least two or three distinct OMTs, or a single OMT with broad regioselectivity, to achieve the specific methylation pattern.

The enzymatic conversion of the hydroxyl groups to methoxy groups generally increases the lipophilicity of the flavonoid molecule. This alteration can affect its transport across cellular membranes and its interaction with biological targets.

Metabolic Profiling and Metabolite Identification in Biological Systems

Once ingested, flavonoids like this compound are subject to extensive metabolism by both host enzymes and the gut microbiota. While a specific metabolic profile for this compound is not available in the current scientific literature, the metabolic fate of structurally similar methoxylated flavonoids provides a strong indication of its likely biotransformation.

In mammals, the primary sites of flavonoid metabolism are the small intestine and the liver. The metabolic transformations typically involve Phase I reactions, such as demethylation and hydroxylation, followed by Phase II conjugation reactions, including glucuronidation and sulfation, to increase their water solubility and facilitate excretion.

A study on the pharmacokinetics of the related compound 5,7,4'-trimethoxyflavone in rats revealed that it undergoes demethylation, sulfation, and glucuronidation. This suggests that this compound would likely undergo similar metabolic processes. The primary metabolites would be expected to be mono-, di-, and tri-hydroxylated flavans, which could then be further conjugated.

The gut microbiota also plays a crucial role in the metabolism of flavonoids. Several bacterial species possess enzymes capable of cleaving the heterocyclic C-ring of the flavan structure and demethylating methoxy groups. Research on the human gut bacterium Blautia sp. has demonstrated its ability to demethylate various polymethoxyflavones, with a notable preference for the C-7 position. This suggests that a significant portion of orally ingested this compound could be demethylated by gut bacteria, leading to the formation of its corresponding hydroxylated flavan and subsequent degradation products.

A hypothetical metabolic scheme for this compound in a biological system is presented below:

| Parent Compound | Metabolic Process | Potential Metabolites |

| This compound | Demethylation (Phase I) | 3',4'-Dimethoxy-7-hydroxyflavan |

| 3'-Hydroxy-4',7-dimethoxyflavan | ||

| 4'-Hydroxy-3',7-dimethoxyflavan | ||

| Dihydroxy-methoxy-flavans | ||

| 3',4',7-Trihydroxyflavan | ||

| Glucuronidation (Phase II) | Trimethoxyflavan-glucuronide | |

| Hydroxy-methoxyflavan-glucuronides | ||

| Sulfation (Phase II) | Trimethoxyflavan-sulfate | |

| Hydroxy-methoxyflavan-sulfates | ||

| Gut Microbiota Metabolism | Demethylated flavans, ring-fission products (phenolic acids) |

Future Research Directions and Translational Perspectives for 3 ,4 ,7 Trimethoxyflavan

Development of Novel Analytical Methodologies

The progression of any compound from a laboratory curiosity to a clinical candidate is critically dependent on the availability of robust analytical methods for its detection and quantification in various matrices. While general methods for methoxyflavone analysis exist, future research must focus on developing and validating specific, high-sensitivity assays for 3',4',7-Trimethoxyflavan and its metabolites.

Currently, techniques like High-Performance Liquid Chromatography (HPLC) coupled with Diode-Array Detection (DAD) or mass spectrometry (MS) are standard for the analysis of methoxyflavones from natural extracts. scielo.brnih.gov For instance, a validated HPLC-DAD method has been developed to quantify 5-methoxyflavones in methanolic extracts, demonstrating excellent linearity and sensitivity with a limit of detection (LOD) around 0.0010 mg/mL. scielo.br Similarly, Gas Chromatography-Mass Spectrometry (GC-MS) has been employed to identify and quantify methoxyflavones in extracts of Kaempferia parviflora. myfoodresearch.com

Future efforts should aim to:

Develop Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) methods: These assays would offer superior sensitivity and specificity, making them suitable for pharmacokinetic studies requiring the detection of low concentrations of the parent compound and its metabolites in complex biological fluids like plasma and urine.

Synthesize and characterize potential metabolites: To accurately quantify metabolic fate, the synthesis of predicted phase I and phase II metabolites of this compound is essential to serve as analytical standards.

Establish validated protocols: Method validation according to international guidelines is crucial, ensuring accuracy, precision, linearity, and robustness for reliable data generation in preclinical studies. mdpi.com

Table 1: Example Parameters for a Validated HPLC Method for Methoxyflavone Quantification scielo.brresearchgate.net

| Parameter | Specification |

|---|---|

| Column | Octadecyl silane (B1218182) (ODS) C18 (5 µm, 250 × 4.6 mm) |

| Mobile Phase | Gradient of Methanol (B129727)/Water/Acetic Acid |

| Detection | DAD at 254 nm |

| Linearity (r²) | > 0.999 |

| Limit of Detection (LOD) | ~0.70 - 1.01 µg/mL |

| Limit of Quantification (LOQ) | ~2.12 - 3.07 µg/mL |

Exploration of Undiscovered Biological Targets and Pathways

Research into the biological activities of 3',4',7-Trimethoxyflavone has revealed key interactions that are prime candidates for further investigation with the flavan (B184786) analogue. A significant finding is the potent reversal of multidrug resistance (MDR) mediated by the ATP-binding cassette (ABC) transporter, Breast Cancer Resistance Protein (BCRP/ABCG2). nih.gov This transporter is a major cause of chemotherapy failure, and inhibitors are of significant clinical interest. semanticscholar.org

The flavone (B191248) and its hydroxylated derivative, 5-hydroxy-3',4',7-trimethoxyflavone (B1587989) (HTMF), have been shown to reverse resistance to the anticancer drug SN-38 in BCRP-overexpressing cancer cells. nih.gov Furthermore, HTMF has been found to induce apoptosis (programmed cell death) in MCF-7 breast cancer cells by modulating key proteins in the p53 pathway, including Bcl-2 and Bax. nih.govtandfonline.com

Future research should expand upon these findings to explore novel targets:

Unfolded Protein Response (UPR): Proteomics analysis of a related compound, 3',4',5',5,7-pentamethoxyflavone, identified proteins involved in the cellular response to stress and protein folding, suggesting the UPR as a potential target pathway. kent.ac.uk Investigation into whether this compound modulates the UPR in cancer cells could reveal new mechanisms of action.

Inflammatory Pathways: Many flavonoids exhibit anti-inflammatory properties. tandfonline.com A systematic evaluation of this compound's effect on key inflammatory mediators such as cyclooxygenase (COX) enzymes, lipoxygenase (LOX), and signaling pathways like NF-κB is warranted.

Cell Cycle Regulation: Beyond apoptosis, the compound's effect on cell cycle progression should be scrutinized. Studies evaluating its impact on cyclin-dependent kinases (CDKs) and checkpoint proteins could identify specific phases of the cell cycle that are disrupted. nih.gov

Table 2: Summary of Demonstrated Biological Effects of 3',4',7-Trimethoxyflavone and its Analogues

| Compound | Biological Effect | Target/Pathway | Cell Line | Citation |

|---|---|---|---|---|

| 3',4',7-Trimethoxyflavone (TMF) | Reversal of drug resistance | BCRP/ABCG2 | K562/BCRP | nih.gov |

| 5-hydroxy-3',4',7-trimethoxyflavone (HTMF) | Stronger reversal of drug resistance | BCRP/ABCG2 | K562/BCRP | nih.gov |

| 5-hydroxy-3',4',7-trimethoxyflavone (HTMF) | Antiproliferative, Apoptosis induction | MDM2-p53, Bcl-2, Bax, PARP | MCF-7 | nih.gov |

Advanced Synthetic Methodologies for Complex Analogues

The synthesis of analogues is fundamental to establishing structure-activity relationships (SAR) and optimizing a lead compound's potency and pharmacokinetic properties. Initial work on 3',4',7-Trimethoxyflavone involved the creation of derivatives with substitutions at the C-5 and C-7 positions to enhance BCRP inhibition. nih.gov

To accelerate the discovery process, future synthetic efforts must adopt more advanced and efficient methodologies:

Combinatorial and Parallel Synthesis: These high-throughput techniques can be used to rapidly generate large libraries of this compound analogues with diverse substitution patterns on both the A and B rings.

"Click" Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prime example of "click" chemistry, can be used to create novel hybrid molecules by efficiently linking the flavan scaffold to other pharmacophores, such as nucleosides or benzimidazoles, to explore new biological target spaces. nih.govnih.gov

Bio-catalysis: Employing enzymes to perform specific chemical transformations can offer a greener and more selective alternative to traditional chemical synthesis for creating complex analogues that may be difficult to produce otherwise.

Structure-Based Design: As knowledge of biological targets grows, synthetic chemistry can be guided by computational models to design and create analogues with optimized binding interactions. nih.gov

Strategic Integration of In Silico and In Vitro Research for Drug Discovery

The integration of computational (in silico) and experimental (in vitro) approaches offers a powerful, resource-efficient paradigm for modern drug discovery. nih.govresearchgate.net This strategy allows for the rapid screening of vast chemical spaces and the generation of testable hypotheses, focusing laboratory resources on the most promising candidates. mdpi.com

A future research strategy for this compound should follow an integrated workflow:

In Silico Screening and Modeling: Begin by using molecular docking to screen virtual libraries of this compound analogues against the known and hypothetical biological targets identified in section 8.2 (e.g., BCRP, MDM2, UPR-related proteins). nih.govnews-medical.net This will prioritize compounds based on predicted binding affinity.

ADME/Tox Prediction: Simultaneously, use computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of the virtual compounds. This helps to eliminate candidates with poor drug-like properties early in the process. acs.org

Targeted Synthesis: Synthesize a focused set of the most promising candidates identified through the in silico screening, prioritizing those with high predicted binding affinity and favorable ADME profiles.

In Vitro Validation: Subject the synthesized compounds to a battery of in vitro assays to validate the computational predictions. This includes enzyme inhibition assays, cell-based functional assays (e.g., cytotoxicity, apoptosis induction, transporter inhibition), and target engagement studies using techniques like western blotting to confirm the mechanism of action. nih.govnih.gov

This iterative cycle of computational design and experimental validation will significantly accelerate the development of this compound analogues as potential therapeutic agents.

Q & A

Q. What bioinformatics tools can identify synergistic targets of this compound in multi-omics studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。